1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-
Description
The compound 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- (hereafter referred to as Compound A) is a substituted imidazole derivative featuring:
- A hydroxymethyl (-CH2OH) group at position 2 of the imidazole ring.
- A 3-chlorobenzyl substituent at position 3.
- A methyl group at position 1 and an isopropyl group at position 2.
Properties
CAS No. |
178979-95-8 |
|---|---|
Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
[5-[(3-chlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C15H19ClN2O/c1-10(2)15-13(18(3)14(9-19)17-15)8-11-5-4-6-12(16)7-11/h4-7,10,19H,8-9H2,1-3H3 |
InChI Key |
IQWXUDXSXROYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CO)C)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and imidazole derivatives. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- The hydroxymethyl group at position 2 may improve solubility in polar solvents compared to non-hydroxylated analogues .
- The isopropyl group at position 4 contributes steric bulk, which could affect binding affinity in enzyme inhibition studies .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic Effects :
- Compound A ’s 3-chlorobenzyl group provides moderate electron withdrawal compared to the stronger electron-withdrawing 3,5-dichlorophenylthio group in ’s compound, which may influence metabolic stability .
- Nitroimidazoles () exhibit redox-dependent activity, a feature absent in Compound A due to the lack of a nitro group .
Solubility and Reactivity: The hydroxymethyl group in Compound A and ’s compound enhances aqueous solubility compared to non-hydroxylated analogues like those in . Thioether-linked compounds (e.g., ) show increased resistance to hydrolysis compared to benzyl ethers .
Nitroimidazoles () are known for antimicrobial activity, but Compound A’s lack of a nitro group may shift its mechanism toward non-redox pathways .
Biological Activity
The compound 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula: C13H16ClN2O
- Molecular Weight: 252.73 g/mol
- CAS Number: Not specifically listed but can be derived from the structure.
Biological Activity Overview
-
Antimicrobial Activity
- Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
- A study demonstrated that imidazole derivatives, including those with chlorophenyl substituents, exhibited concentration-dependent antibacterial activity against Gram-positive bacteria. The effectiveness was influenced by the length of the alkyl chain and the nature of substituents .
-
Anticancer Activity
- Imidazole compounds have been investigated for their anticancer potential. Specific derivatives have shown cytotoxic effects against several cancer cell lines.
- For instance, compounds similar to 1H-Imidazole-2-methanol have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
- Other Pharmacological Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Table 2: Antimicrobial Activity Data
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives, including the compound of interest, evaluated their effectiveness against common pathogens. The results indicated that structural modifications significantly enhanced their antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer potential of imidazole derivatives. The study found that certain modifications led to increased cytotoxicity against human cancer cell lines, suggesting that the incorporation of specific substituents could optimize therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
